1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride
Overview
Description
Asymmetric Organocatalytic Synthesis
The asymmetric organocatalytic synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates is a significant advancement in the field of organic chemistry. Utilizing a chiral phosphoric acid as a catalyst, this method allows for the creation of bisindole-piperidine-amino acid hybrids in a single step from 3-vinyl indoles with imino esters. The process, which operates at room temperature and requires only 1 hour of reaction time, can yield these compounds with up to 70% yield and 99% enantiomeric excess (ee). The stereochemistry of these products has been thoroughly investigated both experimentally and computationally .
Synthesis of Substituted Piperidines
A novel approach for synthesizing 2,3-disubstituted piperidines involves a one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides. This method introduces iodine at the 3-position, which was previously unfunctionalized, and allows for various substituents to be introduced at the C-2 position. The reaction exhibits a trans relationship between the C-2 and C-3 substituents and has been studied for its solvent influence, ring size of the starting amino acid, and the nature of the nitrogen protecting group. The stereoselectivity of this reaction has also been explored using chiral methyl (2S,4S)-4-acetyloxyproline-1-carboxylate .
1H-Indole-3-Carboxylic Acid Pyridine-3-ylamides
The synthesis of a novel series of 1H-indole-3-carboxylic acid pyridine-3-ylamides has led to the discovery of potent and selective 5-HT2C receptor antagonists. One of the compounds in this series, 1H-indole-3-carboxylic acid[6-(2-chloro-pyridin-3-yloxy)-pyridin-3-yl]-amide, has shown remarkable affinity with an IC50 of 0.5 nM and over 2000 times selectivity over other serotonin and dopamine receptors .
Spiro-(Indoline-Piperidine) Derivatives
A convenient synthetic route has been developed for 1′-H-spiro(indoline-3,4′-piperidine) and its derivatives. This synthesis involves dialkylation, deprotection of Boc, and cyclization, resulting in a 67% overall yield. The compounds synthesized can serve as templates for GPCR target compounds and have been obtained from commercially available reagents with over 50% overall yield .
Synthesis of Spirocyclic Indoline-Piperidine
The synthesis of 1,1′-H-spiro[indoline-3,3′-piperidine] has been achieved using an intramolecular palladium-catalyzed α-arylation reaction. This spirocyclic indoline ring system is an important scaffold in the discovery of novel therapeutics .
Novel Methyl Pyrazole-4-carboxylates
A series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates have been synthesized as novel heterocyclic amino acids. These compounds were obtained through a regioselective synthesis and are intended for use as achiral and chiral building blocks. The structures of these new heterocyclic compounds were confirmed by various spectroscopic methods .
Cyclization of Acetylenic Sulfones
A new route to synthesize piperidines, pyrrolizidines, indolizidines, and quinolizidines has been developed through the cyclization of acetylenic sulfones with beta and gamma-chloroamines. This method has also been applied to the enantioselective total synthesis of several dendrobatid alkaloids, demonstrating its versatility and potential for creating complex natural products .
Enantiomeric Pure Indole Derivatives
The synthesis of new chiral 3-(piperidin-3-yl)-1H-indole derivatives has been described, with the absolute configuration of the enantiomers determined through systematic studies including single crystal X-ray crystallography. These studies have provided insights into the molecular structure of racemates and the absolute configuration of enantiomeric pairs .
Scientific Research Applications
Allosteric Modulation of the Cannabinoid CB1 Receptor
- Novel compounds, including derivatives of 1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride, have shown positive cooperative allosteric effects on the cannabinoid CB1 receptor, influencing agonist affinity and receptor function. These findings highlight the potential of these compounds in modulating cannabinoid receptor activity and understanding receptor dynamics (Price et al., 2005).
Reactions Involving the Indole Nucleus
- A study on the rearrangement reaction involving the indole nucleus, specifically with compounds similar to 1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride, demonstrated unique stereo- and regiochemical outcomes, contributing to the understanding of reaction mechanisms and molecular transformations (Hallett et al., 2000).
Synthesis and Biological Evaluation as Anti-inflammatory Agents
- Compounds related to 1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride have been synthesized and evaluated for their anti-inflammatory activity, showcasing the potential of these compounds in developing new therapeutic agents (Dillivaraprasad, 2012).
Asymmetric Organocatalytic Synthesis
- The asymmetric organocatalytic synthesis of bisindole-piperidine-amino acid hybrids, similar to 1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride, has been developed, yielding novel compounds that could be significant for pharmaceutical and chemical research (Zhong et al., 2014).
Corrosion Inhibition in Mild Steel
- Studies have shown that 3-amino alkylated indoles, structurally similar to 1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride, exhibit significant corrosion inhibition in mild steel, suggesting their applicability in industrial corrosion protection (Verma et al., 2016).
Optimization of Chemical Functionalities for CB1 Modulation
- The research on optimizing the chemical functionalities of indole-2-carboxamides, related to 1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride, has revealed critical structural requirements for allosteric modulation of the cannabinoid receptor CB1. This work contributes to the development of novel modulators with therapeutic potential (Khurana et al., 2014).
Central Serotonin Agonist Activity
- Piperidinyl indole derivatives, like 1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride, have been studied for their central serotonin agonist activity, providing insights into the neurochemistry of serotonin neurons and potential therapeutic applications (Euvrard & Boissier, 1980).
properties
IUPAC Name |
2-piperidin-1-ylethyl 1H-indole-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.ClH/c19-16(20-11-10-18-8-4-1-5-9-18)14-12-17-15-7-3-2-6-13(14)15;/h2-3,6-7,12,17H,1,4-5,8-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMBEMCUJNDSBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C2=CNC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride | |
CAS RN |
207572-69-8, 135938-17-9 | |
Record name | 1H-Indole-3-carboxylic acid, 2-(1-piperidinyl)ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207572-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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